ethyl 4-({[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetyl}amino)benzoate
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Overview
Description
ETHYL 4-{2-[(9-METHYL-6-OXO-6,9-DIHYDRO-1H-PURIN-8-YL)SULFANYL]ACETAMIDO}BENZOATE is a complex organic compound that features a purine derivative linked to a benzoate ester
Preparation Methods
The synthesis of ETHYL 4-{2-[(9-METHYL-6-OXO-6,9-DIHYDRO-1H-PURIN-8-YL)SULFANYL]ACETAMIDO}BENZOATE typically involves multiple stepsCommon reagents used in these reactions include acetic acid, chloroform, and bromine . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow chemistry.
Chemical Reactions Analysis
ETHYL 4-{2-[(9-METHYL-6-OXO-6,9-DIHYDRO-1H-PURIN-8-YL)SULFANYL]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Scientific Research Applications
ETHYL 4-{2-[(9-METHYL-6-OXO-6,9-DIHYDRO-1H-PURIN-8-YL)SULFANYL]ACETAMIDO}BENZOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-{2-[(9-METHYL-6-OXO-6,9-DIHYDRO-1H-PURIN-8-YL)SULFANYL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets. The purine derivative can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
ETHYL 4-{2-[(9-METHYL-6-OXO-6,9-DIHYDRO-1H-PURIN-8-YL)SULFANYL]ACETAMIDO}BENZOATE can be compared to other purine derivatives and benzoate esters. Similar compounds include:
2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl acetate: Known for its role in the synthesis of antiviral drugs.
2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl N-methyl-L-valinate: Another purine derivative with potential therapeutic applications. The uniqueness of ETHYL 4-{2-[(9-METHYL-6-OXO-6,9-DIHYDRO-1H-PURIN-8-YL)SULFANYL]ACETAMIDO}BENZOATE lies in its specific structure, which combines the properties of both purine and benzoate ester groups, offering a distinct set of chemical and biological activities.
Properties
Molecular Formula |
C17H17N5O4S |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
ethyl 4-[[2-[(9-methyl-6-oxo-1H-purin-8-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C17H17N5O4S/c1-3-26-16(25)10-4-6-11(7-5-10)20-12(23)8-27-17-21-13-14(22(17)2)18-9-19-15(13)24/h4-7,9H,3,8H2,1-2H3,(H,20,23)(H,18,19,24) |
InChI Key |
WRDZCBOZERZYAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(N2C)N=CNC3=O |
Origin of Product |
United States |
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